5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Description
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyridine scaffold. The chlorine substituent at position 5 and nitro group at position 3 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. This compound’s reactivity is influenced by the electron-withdrawing nitro group, which facilitates further functionalization, such as reduction to amines or cross-coupling reactions .
Properties
IUPAC Name |
5-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-1-4-5(2-10-7)9-3-6(4)11(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNBRTKNXJRBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694647 | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-19-0 | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a pyrrolopyridine structure with a chlorine atom at the 5-position and a nitro group at the 3-position, which contribute to its unique chemical reactivity and biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in various tumorigenic processes.
- Mechanism of Action : The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 activities. This inhibition is linked to reduced cell proliferation and induced apoptosis in breast cancer cell lines such as 4T1.
- Case Study : In a study involving various derivatives of this compound, it was observed that specific modifications enhanced the inhibitory potency against FGFRs. For instance, derivative 4h demonstrated remarkable efficacy in inhibiting breast cancer cell proliferation while promoting apoptotic pathways.
2. Antidiabetic Potential
Aside from its anticancer properties, this compound has been investigated for its potential role in glucose metabolism regulation.
- Mechanism of Action : Similar compounds have shown effects on glucose metabolism, suggesting that this compound may also influence metabolic pathways related to diabetes management. The specific interactions with enzymes involved in glucose metabolism are yet to be fully elucidated but indicate a promising therapeutic avenue.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization : Reacting substituted pyridines with nitro compounds under acidic or basic conditions.
- Microwave-Assisted Synthesis : This method has been reported to enhance yields and reduce reaction times significantly.
The chemical reactivity of this compound includes transformations typical of nitro and chloro-substituted heterocycles. Notably, the nitro group can undergo reduction to form amines or other derivatives, while nucleophilic substitutions can occur at the chlorine site.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | FGFR inhibition | Chlorine substitution |
| Pexidartinib | FGFR inhibition | Multi-target activity |
| Pyrrolopyridine Derivatives | Anticancer & antidiabetic | Varying substituents affecting activity |
This table illustrates that while these compounds share structural features with this compound, each exhibits distinct properties influencing their reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism and Ring Connectivity
The pyrrolopyridine scaffold exists in multiple isomeric forms, such as [2,3-b], [2,3-c], and [3,2-c], which alter substituent spatial arrangements and electronic environments:
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (): Shares the [2,3-c] ring system but replaces the nitro group with a carboxylic acid at position 2. This substitution enhances solubility due to hydrogen bonding but reduces electrophilicity compared to the nitro group .
- 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (): The [2,3-b] isomer exhibits different reactivity in Suzuki-Miyaura cross-coupling reactions due to altered halogen accessibility. Bromine’s larger atomic radius may slow coupling kinetics relative to chlorine .
Substituent Effects on Reactivity and Bioactivity
Nitro vs. Amino/Acyl Groups:
- 3-Amino-pyrrolo[2,3-b]pyridines (): Reduction of nitro groups to amines enhances nucleophilicity, enabling N-acylation (e.g., nicotinamide derivatives). These modifications improve interactions with biological targets like kinases .
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine (): Chlorine at position 7 instead of 5 in the [2,3-c] system reduces cytotoxicity against EGFR-overexpressing A431 cells, highlighting the importance of substituent positioning for biological activity .
Halogen Variations:
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (): Bromine’s stronger electron-withdrawing effect stabilizes intermediates in Sonogashira couplings, whereas chlorine’s smaller size may favor faster reaction rates in Kumada couplings () .
Physicochemical Properties
- NMR Shifts : The nitro group in 5-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine deshields adjacent protons, producing distinct downfield shifts (e.g., δ 8.89 ppm for HetH in [2,3-b] analogs; ). Carboxylic acid derivatives (e.g., 10b in ) exhibit broad NH peaks due to hydrogen bonding .
- Solubility : Nitro and chloro substituents reduce aqueous solubility compared to polar groups like carboxylic acids or amines.
Data Tables
Table 1: Comparative Analysis of Key Pyrrolopyridine Derivatives
Table 2: Reaction Yields and Conditions for Selected Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
